DHFR Inhibitory Activity: 2-Phenyl Vs. Optimized Tetrahydrofuran-2-Carboxylic Acid Derivatives
The target compound exhibits only marginal dihydrofolate reductase (DHFR) inhibition, with an IC50 > 10,000 nM against recombinant human DHFR [1]. This contrasts sharply with optimized tetrahydrofuran-2-carboxylic acid-based antifolates that achieve IC50 values in the low nanomolar range (e.g., 3.90 nM for a representative potent inhibitor in the same assay format) [2]. The >2,500-fold weaker potency of the 2-phenyl compound establishes it as a negative control or inactive scaffold reference in DHFR-targeted programs, directly informing hit triage decisions.
| Evidence Dimension | Inhibition of recombinant human DHFR (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Optimized tetrahydrofuran-2-carboxylic acid derivatives: IC50 = 3.90 nM (representative potent analog, BindingDB BDBM50236325 / CHEMBL4099755) |
| Quantified Difference | >2,500-fold weaker potency for target compound |
| Conditions | Recombinant human DHFR expressed in E. coli; preincubation 15 min; DHF substrate + NADPH; spectrophotometric detection (BindingDB / ChEMBL curated assay) |
Why This Matters
For procurement decisions in DHFR drug discovery, this compound serves as a structurally defined inactive control rather than a lead, preventing false-positive triage when benchmarking novel inhibitors.
- [1] BindingDB. BDBM50203226 (CHEMBL3936777): IC50 > 1.00E+4 nM against recombinant human DHFR expressed in E. coli. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203226 (accessed 2026-04-25). View Source
- [2] BindingDB. BDBM50236325 (CHEMBL4099755): IC50 = 3.90 nM against recombinant human DHFR. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236325 (accessed 2026-04-25). View Source
